2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
The compound "2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential biological activities, which can provide insights into the chemical behavior and properties of similar compounds. Benzamide derivatives are known for their biological properties and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a solvent-free and efficient approach . Other methods involve the reaction of different amines with appropriate precursors to yield the desired benzamide compounds . The synthesis process is typically followed by characterization using techniques such as IR, NMR, mass spectrometry, and elemental analysis to confirm the structures of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . Density functional theory (DFT) calculations are also used to predict the molecular structure and compare it with experimental data . These analyses reveal the presence of intramolecular hydrogen bonds and other interactions that stabilize the molecular structure .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, depending on their substituents and the conditions applied. For instance, N-methylation reactions can be used to introduce a methyl group into the nitrogen atom of the amide group . The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups attached to the benzamide core .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties . Computational studies, including ADMET predictions, provide insights into the drug-like behavior and potential oral bioavailability of these compounds . The electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also investigated to assess the stability and reactivity of the compounds .
Biological Activity
Many benzamide derivatives exhibit promising biological activities, such as anticancer, antibacterial, and enzyme inhibition effects . These activities are often evaluated using in vitro assays against various human cancer cell lines or bacterial strains. Molecular docking studies are also performed to predict the probable mechanism of action of these compounds .
Scientific Research Applications
Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide derivatives have been studied as potent and selective inhibitors of VEGFR-2 kinase activity. These derivatives, including substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, show promise in cancer treatment due to their effectiveness in inhibiting VEGFR-2. This inhibition plays a crucial role in controlling tumor growth and angiogenesis (Borzilleri et al., 2006).
Enhanced Emission Properties and Multi-Stimuli-Responsive Behavior
Research has demonstrated that certain benzamide derivatives, such as pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides, exhibit aggregation enhanced emission (AEE) and are sensitive to multiple stimuli. These properties are significant in the development of advanced luminescent materials and sensors (Srivastava et al., 2017).
Metalloligands for Single-Molecule Magnets
Benzamide ligands have been used in the synthesis of metalloligands, which are critical in designing single-molecule and single-chain magnets. These magnets have applications in quantum computing and advanced magnetic materials (Costes et al., 2010).
Synthesis of Substituted-Quinazolin-4(3H)ones
Benzamide derivatives, specifically 2-amino-N-substituted-benzamides, have been synthesized using H-Y-zeolites under microwave irradiation. This method aids in the efficient production of substituted-quinazolin-4(3H)ones, compounds with potential pharmaceutical applications (Bakavoli et al., 2007).
Eco-Friendly Synthesis of Quinazolin-4(1H)-one Derivatives
2-amino-N-(2-substituted-ethyl)benzamide derivatives have been synthesized using eco-friendly methods, highlighting the importance of sustainable chemistry in pharmaceutical production. These derivatives are precursors to 3-substituted-2,3-dihydroquinazolin-4(1H)-one, a compound with various biological activities (Almarhoon et al., 2019).
Synthesis and Properties of N-(Cyano(naphthalen-1-yl)methyl)benzamides
A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized, showing unique solid-state properties and hydrogen bonding interactions. These compounds also demonstrated excellent performance in the naked-eye detection of fluoride anion in solutions, underlining their potential in chemical sensing applications (Younes et al., 2020).
properties
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJMUCRPBMVLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389664 | |
Record name | 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
CAS RN |
30646-49-2 | |
Record name | 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(oxolan-2-ylmethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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